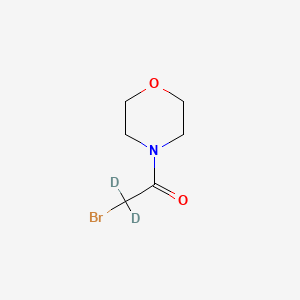

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

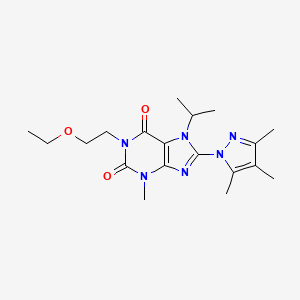

Vue d'ensemble

Description

“2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” is a chemical compound with the molecular formula C6H10BrNO2 and a molecular weight of 208.05 . It is also known by its CAS number 40299-87-4 .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in dichloromethane under an inert atmosphere. The reaction is carried out at temperatures between 0 and 20°C. Morpholine is weighed in anhydrous dichloromethane, and triethylamine is added dropwise at 0°C. A solution of 2-bromoacetyl chloride in anhydrous dichloromethane is then added, and the mixture is stirred overnight at room temperature .Molecular Structure Analysis

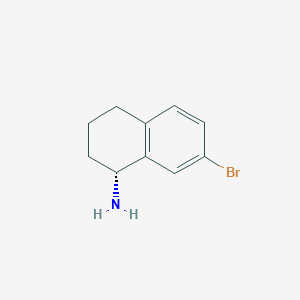

The molecular structure of “2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one” consists of 10 heavy atoms, with a fraction Csp3 of 0.83, 2 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is LLLQAMNGYJQUKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a density of 1.564g/cm3 and a boiling point of 308.452ºC at 760 mmHg . It has a LogP value of 0.17800, indicating its lipophilicity . It is very soluble, with a solubility of 39.0 mg/ml or 0.187 mol/l .Applications De Recherche Scientifique

Synthesis of α-Bromo-Substituted β-Amino Acid Esters

This compound is used in the synthesis of α-bromo-substituted β-amino acid esters. A convenient one-pot synthesis of α-bromoacrylic acid esters is followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines . Among the amines, morpholine turned most suitable .

Production of α-Substituted Propionates

Esters of α-halo β-amino acids are multifunctional compounds convenient for further functionalization and production of α-substituted propionates . Replacing their halogen atom with nucleophilic agents allows one to obtain the corresponding azido, amino, acetylthio, arylthio, and other derivatives .

Organic Synthesis

These type of compounds are in demand in organic synthesis . Thus, the development of convenient preparative methods for their production is an urgent applied task .

For the introduction of an aldehyde group, morpholin-4-carbaldehyde was used, which led to 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde .

N-methoxy-N-methylacetamide was used to introduce an acetyl group, which led to 1-ethan-1-one .

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQAMNGYJQUKK-BFWBPSQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N1CCOCC1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)

![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)

![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)

![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)